Isoglobotrihexosylceramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

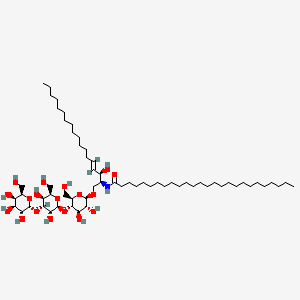

N-hexacosanoylisoglobotriaosyl ceramide is the N-hexacosanoyl derivative of isoglobotriaosyl ceramide. It has a role as an antigen.

科学的研究の応用

Immunological Functions

Isoglobotrihexosylceramide serves as a self-antigen presented by CD1d molecules to iNKT cells. The interaction between iGb3 and iNKT cells is crucial for the regulation of immune responses. Research indicates that iGb3 can influence the development and function of these cells, which play a pivotal role in bridging innate and adaptive immunity.

- iNKT Cell Activation : Studies have shown that iGb3 can stimulate both mouse and human iNKT cells, although its potency is generally lower compared to other glycolipids such as α-galactosylceramide (αGC) . This differential activation suggests that while iGb3 has immunological relevance, it may not be as effective as other ligands in inducing robust immune responses.

- Role in Disease : iGb3 has been implicated in various pathological conditions, including cancer and autoimmune diseases. Its metabolism by antigen-presenting cells (APCs) can affect the activation and differentiation of iNKT cells, potentially influencing disease outcomes . For instance, therapeutic strategies could involve manipulating glycolipid metabolism to enhance iNKT cell responses against tumors.

Therapeutic Applications

The therapeutic potential of iGb3 is being explored in several contexts, particularly in cancer immunotherapy.

- Vaccine Development : Modified analogues of iGb3, such as 4‴-dh-iGb3, have been synthesized to enhance their stability and affinity for CD1d molecules. These modifications can improve the antitumor efficacy of dendritic cell-based vaccines by promoting stronger NKT cell activation . The use of these modified glycolipids aims to elicit a Th1-biased immune response, which is favorable for combating tumors.

- Immunotherapy Strategies : Researchers are investigating the use of iGb3 and its analogues as part of immunotherapeutic approaches. By supplementing rationally designed glycolipids or interfering with glycolipid metabolism in APCs, it may be possible to enhance the activation of NKT cells in patients with cancer or autoimmune diseases .

Case Studies and Research Findings

Several studies have documented the effects of iGb3 on immune responses:

特性

分子式 |

C62H117NO18 |

|---|---|

分子量 |

1164.6 g/mol |

IUPAC名 |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |

InChI |

InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |

InChIキー |

JMENXJYBCQFIRK-KRJDXUSZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同義語 |

iGb3 ceramide isoglobotrihexosylceramide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。